
N-Methylformanilide
Overview
Description
N-Methylformanilide (CAS 93-61-8) is an N-methylated formamide derivative with the chemical formula HCON(CH₃)C₆H₅. It is synthesized via the reaction of formic acid with N-methylaniline, often using solvents like toluene or acetic acid to improve yields . Key physical properties include a boiling point of 243–244°C, density of 1.095 g/mL, and refractive index of 1.561 . Structurally, it features a formyl group bonded to the nitrogen of N-methylaniline, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylformanilide can be synthesized through the reaction of methylaniline with formic acid. The process involves heating methylaniline with formic acid in the presence of a solvent like toluene. The reaction mixture is distilled to remove water and other by-products, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by heating methylaniline with formamide in glacial acetic acid solution. This method yields a high purity product and is preferred for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-Methylformanilide undergoes various chemical reactions, including:
Formylation Reactions: It is used as a formylating reagent for certain organometallics.
Vilsmeier-Haack Reactions: In combination with phosphoryl chloride, it is used for formylation of reactive aromatics via iminium salts.
Common Reagents and Conditions:
Phosphoryl Chloride: Used in Vilsmeier-Haack reactions.
Formic Acid: Used in the synthesis of this compound.
Major Products:
Formylated Aromatics: Products of Vilsmeier-Haack reactions.
Aldehydes: Formed from the conversion of aryllithiums.
Scientific Research Applications
Chemistry: N-Methylformanilide is widely used in organic synthesis as a formylating reagent. It is particularly useful in the Vilsmeier-Haack reaction for the formylation of reactive aromatics .
Biology and Medicine: While specific biological and medicinal applications are less common, this compound’s role in organic synthesis can indirectly support the development of pharmaceuticals and other biologically active compounds .
Industry: In the dyeing industry, this compound acts as a swelling agent in the dyeing process of meta-aramid fibers .
Mechanism of Action
N-Methylformanilide facilitates the dissolution of reactants and the formation of intermediates, allowing for efficient progress of desired chemical transformations. It interacts with substrates and catalysts at the molecular level, promoting the desired chemical reactions without directly participating in the reaction itself .
Comparison with Similar Compounds
N-Methylacetanilide
Catalytic Hydrogenation Selectivity
N-Methylformanilide exhibits exceptional reactivity in molybdenum pincer complex (Mo-1a)-catalyzed hydrogenation. Under identical conditions (80°C, 5 mol% catalyst), 80% conversion of this compound to N-methylaniline is achieved, compared to only 20% conversion for N-Methylacetanilide . Computational studies reveal similar energy barriers (~1 kcal/mol difference) for C–N bond cleavage, suggesting substrate-specific interactions (e.g., formyl vs. acetyl group) drive selectivity .
Compound | Conversion (%) | Energy Barrier (kcal/mol) |
---|---|---|
This compound | 80 | 14.3 |
N-Methylacetanilide | 20 | 15.2 |
N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc)
Interaction with Gold Nanoclusters
This compound, DMF, and DMAc similarly modulate the optical properties of Au₄²⁻ clusters. All three induce a blueshift in the longitudinal absorption peak (806 nm → ~780 nm) and enhance near-infrared photoluminescence quantum yield (PLQY) by stabilizing the cluster surface . However, this compound’s aromatic phenyl group may offer superior steric stabilization compared to DMF’s linear structure.
N,N-Dimethylaniline (DMA)
Oxidative Demethylation Pathways
Manganese-catalyzed oxidation of DMA produces this compound (MFA) and N-methylaniline (MA) in ratios dependent on substituents and oxidants. For example, using TBHP (tert-butyl hydroperoxide), the MA:MFA ratio correlates with the σₚ (para-substituent constant) of DMA derivatives, with electron-withdrawing groups favoring MFA formation .
Substituent (para-) | σₚ | MA:MFA Ratio |
---|---|---|
-OCH₃ | -0.27 | 3:1 |
-NO₂ | +1.25 | 1:4 |
Benzamide
Competitive Hydrogenation
In a proof-of-concept experiment, Mo-1a selectively cleaved this compound over benzamide (7a), achieving 76–77% conversion of the former without significant benzamide degradation . This highlights this compound’s preferential activation due to its lower steric hindrance and stronger Mo–formyl interaction.
Reactivity and Stability
Photodegradation Pathways
This compound is a primary product in the photodegradation of pyrene–DMA exciplex systems. Upon UV irradiation, DMA undergoes oxidative N-demethylation, yielding this compound and N-monomethylaniline (MMA) .
Thermal and Chemical Stability
This compound decomposes under photoreductive conditions to form N-methylaniline, aniline, and CO₂ . Its stability is lower than DMF, which resists decomposition under similar conditions due to stronger C–N bonds.
Biological Activity
N-Methylformanilide (NMF) is an organic compound with significant biological activity, particularly in the context of medicinal chemistry and toxicology. This article delves into its biological properties, including its potential as an antitumor agent, its metabolic pathways, and its interactions with biological systems.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
This compound features a methyl group attached to the nitrogen atom of the formamide functional group, influencing its reactivity and biological interactions.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. A study conducted on various derivatives of N-methylformamide (NMF) demonstrated that these compounds possess significant activity against specific tumor types, such as ovarian sarcoma and lymphoma in murine models. The most potent derivatives showed a clear structure-activity relationship, emphasizing the importance of specific functional groups in enhancing antitumor efficacy .
Table 1: Antitumor Activity of this compound Derivatives
Compound Structure | Tumor Type | Activity Level |
---|---|---|
NMF | Ovarian Sarcoma | High |
NMF | TLX5 Lymphoma | High |
R3C(X)NR1R2 | Various | Variable |
The antitumor mechanism of this compound involves several pathways:
- Genotoxicity : NMF has been shown to induce genotoxic effects through metabolic activation involving cytochrome P450 enzymes, particularly CYP2E1. This activation leads to the formation of reactive intermediates that can damage DNA .
- Cellular Impact : Studies indicate that high concentrations of NMF can influence cellular processes such as apoptosis and cell cycle regulation, contributing to its cytotoxic effects against cancer cells .
Metabolism and Toxicological Profile
The metabolism of this compound primarily occurs in the liver, where it is converted into various metabolites. The compound's hepatotoxicity has been noted in experimental studies, highlighting the liver as a critical target organ for both therapeutic and adverse effects .
Table 2: Metabolic Pathways of this compound
Metabolite | Pathway Description |
---|---|
N-Methylformamide | Major metabolite linked to hepatotoxicity |
Reactive Intermediates | Formed via CYP2E1 activation |
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled experiment, mice treated with this compound derivatives exhibited significant tumor regression compared to untreated controls. The study highlighted the correlation between structural modifications of the compound and enhanced biological activity against specific cancer types .
Case Study 2: Toxicological Assessment
A toxicological assessment revealed that repeated exposure to high doses of NMF resulted in liver damage and increased tumor incidence in animal models. This finding underscores the need for careful dosage regulation when considering therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-Methylformanilide in laboratory settings?
- Methodological Guidance :
- Ventilation : Use fume hoods or local exhaust ventilation to minimize inhalation exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact due to its irritant properties .
- First Aid : For eye exposure, flush with water for 15+ minutes; for skin contact, wash with soap and water. Avoid inducing vomiting if ingested; administer water/milk .
- Storage : Keep in a cool, dry, well-ventilated area away from strong oxidizers (e.g., peroxides) .
Q. How is this compound synthesized, and what are its key physical properties?
- Synthesis : Commonly prepared via reaction of methylamine with formic acid derivatives or through formylation of N-methylaniline .
- Physical Properties :
- Boiling Point: 243–244°C; Melting Point: 8–13°C; Density: 1.095 g/cm³ .
- Solubility: Immiscible in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) .
Q. What are the primary applications of this compound in organic synthesis?
- Vilsmeier-Haack Reaction : Acts as a formylating agent in the synthesis of aromatic aldehydes (e.g., 6-benzo[a]pyrenecarboxaldehyde). Typical conditions: 90°C in DMF with POCl₃ .
- Catalytic Hydrogenation : Used as a substrate in selective C–N bond cleavage studies with molybdenum pincer complexes (e.g., 80% conversion under 24 h at 100°C with H₂) .
Advanced Research Questions
Q. How can researchers optimize the use of this compound in the Vilsmeier-Haack reaction for aromatic aldehyde synthesis?
- Experimental Design :
- Molar Ratios : Optimize POCl₃:this compound (typically 1:1 to 1.2:1) to balance reactivity and byproduct formation .
- Solvent Choice : DMF enhances reaction efficiency due to its polarity and ability to stabilize intermediates .
- Temperature Control : Maintain 90°C to prevent decomposition of the formamidinium ion intermediate .
Q. What role does this compound play in the selective hydrogenation of amides, and how does the reaction mechanism proceed?
- Mechanistic Insights :
- Catalytic System : Molybdenum-pincer complexes (e.g., Mo-1a) selectively hydrogenate the C=O bond while preserving C–N bonds. DFT studies suggest a σ-bond metathesis pathway involving H₂ activation .
- Substrate Specificity : this compound’s electron-rich aryl group enhances reactivity, achieving 80% conversion under 24 h at 100°C with 50 bar H₂ .
Q. How does this compound function as a swelling agent for meta-aramid fibers, and what kinetic models describe its adsorption?
- Application in Materials Science :
- Swelling Mechanism : Disrupts hydrogen bonds in meta-aramid fibers, enabling dye penetration. Optimal swelling occurs at 80–100°C with 10–20% (v/v) this compound in aqueous solutions .
- Adsorption Kinetics : Follows a pseudo-second-order model (R² > 0.99), with equilibrium adsorption capacities ~55 mg/g for Basic Blue 41 dye .
Q. How can researchers resolve contradictions in toxicity data for this compound?
- Data Analysis :
- Existing Gaps : No carcinogenicity data per ACGIH/IARC, but acute toxicity (LD50) remains unquantified .
- Mitigation Strategies : Conduct in vitro assays (e.g., Ames test for mutagenicity) and chronic exposure studies in model organisms. Cross-reference ECHA and DSL classifications for regulatory compliance .
Q. Methodological Resources
Properties
IUPAC Name |
N-methyl-N-phenylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKUXBYRTXDNIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059089 | |
Record name | Formamide, N-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 9-13 deg C; [Alfa Aesar MSDS] | |
Record name | N-Methylformanilide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21267 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | N-Methylformanilide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21267 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
93-61-8 | |
Record name | N-Methylformanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Formamide, N-methyl-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylformanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3828 | |
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Record name | Formamide, N-methyl-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Formamide, N-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylformanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.058 | |
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Record name | N-Methylformanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8E5U4HSE | |
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Retrosynthesis Analysis
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